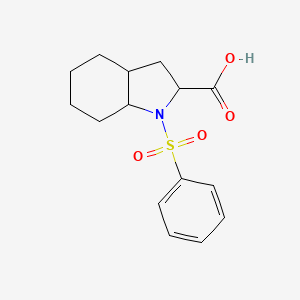

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid

Description

1-(Benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid is a bicyclic indole derivative characterized by a benzenesulfonyl group attached to the octahydroindole scaffold and a carboxylic acid moiety at the 2-position. The compound’s structure combines a rigid, saturated indole core with a sulfonyl group, which confers unique electronic and steric properties. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, analogs such as trandolapril (a related octahydroindole-2-carboxylic acid derivative) exhibit melting points between 130–135°C . The benzenesulfonyl substituent likely enhances stability and modulates interactions with biological targets, as sulfonyl groups are known to participate in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name |

1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRCSPQZJXACLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009251-19-7 | |

| Record name | 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

For instance, benzenesulfonic acid, a related compound, reacts with chlorosulfonic acid to produce benzenesulfonyl chloride. This suggests that the benzenesulfonyl group in the compound could potentially undergo similar reactions, leading to changes in its targets.

Biochemical Pathways

For example, they can participate in electrophilic aromatic substitution reactions. These reactions could potentially lead to changes in various biochemical pathways.

Pharmacokinetics

It is known that benzenesulfonic acid, a related compound, is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether. This suggests that the compound could have similar solubility properties, which could influence its bioavailability.

Biological Activity

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an octahydroindole core with a carboxylic acid group and a benzenesulfonyl moiety, which may contribute to its biological activity.

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid is believed to interact with various molecular targets, including enzymes and receptors involved in key biological processes. The indole structure is known for its ability to bind to multiple targets due to its planar aromatic system, which facilitates π-π stacking interactions with nucleic acids and proteins.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, modifications to the indole structure have led to compounds with IC50 values as low as 0.13 μM against integrase, suggesting strong antiviral potential .

2. Anticancer Properties

Indole derivatives are frequently investigated for their anticancer properties. The presence of the benzenesulfonyl group may enhance the compound's ability to inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .

3. Antimicrobial Effects

Indole-based compounds have also shown promise in antimicrobial applications. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid:

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial intermediate in the synthesis of various APIs. For instance, it is a key starting material for the synthesis of antihypertensive drugs such as Perindopril and Trandolapril. These drugs are part of the angiotensin-converting enzyme (ACE) inhibitors class, which are widely used to treat hypertension and heart failure .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid, in antiviral applications. It has been shown to inhibit the HIV-1 integrase enzyme, which is essential for viral replication. The compound's ability to chelate with magnesium ions within the integrase active site enhances its efficacy as an antiviral agent . Optimization of its structure has led to derivatives with improved inhibitory activity against integrase, making it a promising candidate for further development in HIV therapy .

Quantification Techniques

A significant advancement in the analytical chemistry of this compound is the development of a high-performance liquid chromatography (HPLC) method for its quantification and that of its isomers. This method is characterized by its sensitivity and reliability, allowing for the accurate determination of concentrations in various samples. The method employs a refractive index detector and has been validated according to International Conference on Harmonisation (ICH) guidelines, ensuring its applicability in routine quality control .

| Parameter | Details |

|---|---|

| Mobile Phase | 10 mM potassium phosphate buffer (pH 3.0) |

| Column Type | C18 (Inertsil ODS-4) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Detection Limit | ~0.006 mg/mL |

| Quantification Limit | 0.022 - 0.024 mg/mL |

Antimicrobial Properties

Indole derivatives are known for their broad-spectrum antimicrobial activities, including against methicillin-resistant Staphylococcus aureus (MRSA). The structural features of 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid contribute to its potential effectiveness against various pathogens .

Other Therapeutic Uses

Research indicates that indole derivatives exhibit potential in treating conditions such as tuberculosis and malaria, highlighting their versatility in medicinal chemistry . The compound's ability to interact with biological targets makes it a subject of ongoing research for various therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Octahydro-1H-indole-2-carboxylic Acid Derivatives

Structural and Electronic Effects

- Sulfonyl vs. Carbamate/Ester Groups: The benzenesulfonyl group in the target compound is electron-withdrawing, which may increase the acidity of the carboxylic acid moiety compared to carbamate derivatives (e.g., 1-[(ethylamino)carbonyl]-octahydro-1H-indole-2-carboxylic acid) . In contrast, Trandolapril’s ethoxycarbonyl group is a prodrug feature, hydrolyzed in vivo to an active dicarboxylic acid metabolite (trandolaprilat) .

Substituent Size and Bioactivity :

Bulky substituents like the benzodioxine sulfonyl group in may hinder membrane permeability compared to smaller groups (e.g., acetyl in ). However, such groups can enhance target selectivity by fitting into hydrophobic enzyme pockets.

Pharmacological and Industrial Relevance

- Its prodrug design optimizes bioavailability, a strategy applicable to benzenesulfonyl analogs for sustained drug release .

Chemical Intermediates : Compounds like 5-benzyloxy-1H-indole-2-carboxylic acid serve as precursors for bioactive molecules, highlighting the versatility of the indole-2-carboxylic acid scaffold.

Q & A

Q. What are the common synthetic routes for 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid?

The synthesis typically involves coupling reactions between indole carboxylate derivatives and benzenesulfonyl groups. For example, ethyl-1H-indole-2-carboxylate can react with sulfonating agents (e.g., benzenesulfonyl chloride) under basic conditions (e.g., NaOEt in DMF at 100–150°C), followed by hydrolysis of the ester to the carboxylic acid using LiOH·H₂O in THF/water . Purification often employs column chromatography or solvent extraction .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires multimodal analysis:

- NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and substituent positions.

- IR spectroscopy to identify functional groups (e.g., sulfonyl, carboxylic acid).

- Mass spectrometry (MS) for molecular weight validation.

- Elemental analysis to confirm purity .

Q. How does stereochemistry influence synthesis and activity?

The compound has three stereocenters (octahydroindole core), which dictate its conformational stability and pharmacological interactions. Chiral resolution methods, such as ligand-exchange chromatography, are essential to isolate enantiomers . Computational modeling (e.g., density functional theory) can predict preferred configurations and guide synthetic strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Catalyst screening : Transition-metal catalysts may reduce side reactions in coupling steps.

- Temperature control : Gradual heating (e.g., 100°C → 150°C) minimizes decomposition .

- Process simulation : Tools like Aspen Plus® model reactor dynamics for scale-up .

Q. How should researchers address contradictory data in spectroscopic analysis?

Discrepancies (e.g., unexpected NMR peaks) may arise from:

- Tautomerism : Investigate pH-dependent equilibria using variable-temperature NMR.

- Impurity profiling : Compare HPLC retention times with reference standards .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Q. What methodologies are used to evaluate pharmacological activity?

- In vitro assays : Receptor binding studies (e.g., radioligand displacement) assess affinity.

- Structure-activity relationship (SAR) : Modify substituents (e.g., benzenesulfonyl group) and test against biological targets (e.g., enzymes in lipid metabolism) .

- Photoaffinity labeling : Incorporate photoactivatable groups (e.g., benzophenone) to map target interactions .

Q. How can computational tools enhance experimental design?

- Molecular docking : Predict binding modes with target proteins (e.g., using AutoDock Vina).

- ADMET prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., solubility, bioavailability) .

- Reaction pathway analysis : DFT calculations identify energetically favorable intermediates .

Contradiction Analysis Example

Discrepancy in Reaction Temperatures : reports sulfonylation at 100–150°C, while other protocols use lower temperatures.

Resolution : Higher temperatures may accelerate reaction kinetics but risk decomposition. Researchers should perform differential scanning calorimetry (DSC) to determine thermal stability and optimize via controlled stepwise heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.